molecular formula C12H17ClFNO B13502309 2-(Tert-butylamino)-1-(4-fluorophenyl)ethan-1-one hydrochloride

2-(Tert-butylamino)-1-(4-fluorophenyl)ethan-1-one hydrochloride

Cat. No.: B13502309
M. Wt: 245.72 g/mol
InChI Key: UZLZEQMPGBGFKM-UHFFFAOYSA-N
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Description

2-(Tert-butylamino)-1-(4-fluorophenyl)ethan-1-one hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a tert-butylamino group and a fluorophenyl group, making it a valuable molecule in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butylamino)-1-(4-fluorophenyl)ethan-1-one hydrochloride typically involves the reaction of 4-fluoroacetophenone with tert-butylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures before being released for use in various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butylamino)-1-(4-fluorophenyl)ethan-1-one hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

2-(Tert-butylamino)-1-(4-fluorophenyl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tert-butylamino)-1-(4-fluorophenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tert-butylamino)-1-(4-chlorophenyl)ethan-1-one hydrochloride
  • 2-(Tert-butylamino)-1-(4-bromophenyl)ethan-1-one hydrochloride
  • 2-(Tert-butylamino)-1-(4-methylphenyl)ethan-1-one hydrochloride

Uniqueness

Compared to similar compounds, 2-(Tert-butylamino)-1-(4-fluorophenyl)ethan-1-one hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical properties, reactivity, and biological activity, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C12H17ClFNO

Molecular Weight

245.72 g/mol

IUPAC Name

2-(tert-butylamino)-1-(4-fluorophenyl)ethanone;hydrochloride

InChI

InChI=1S/C12H16FNO.ClH/c1-12(2,3)14-8-11(15)9-4-6-10(13)7-5-9;/h4-7,14H,8H2,1-3H3;1H

InChI Key

UZLZEQMPGBGFKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(=O)C1=CC=C(C=C1)F.Cl

Origin of Product

United States

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